2-((6-Methoxy-3-methyl-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-yl)methyl)benzonitrile
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Description
2-((6-Methoxy-3-methyl-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-yl)methyl)benzonitrile is a useful research compound. Its molecular formula is C14H13N3O3 and its molecular weight is 271.27 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-((6-Methoxy-3-methyl-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-yl)methyl)benzonitrile is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H12N2O3
- Molecular Weight : 244.25 g/mol
- CAS Number : 865758-96-9
The structure features a pyrimidine ring substituted with a methoxy group and a benzonitrile moiety, which may contribute to its biological properties.
Mechanisms of Biological Activity
Recent studies indicate that compounds similar to this compound exhibit various biological activities:
- Antiviral Activity : Pyrimidine derivatives have shown promise as anti-HIV agents. They interact with the reverse transcriptase enzyme, inhibiting viral replication by binding to the active site and preventing the conversion of viral RNA into DNA .
- Antitumor Effects : Some studies suggest that this class of compounds may induce apoptosis in cancer cells. They can disrupt cellular processes such as DNA synthesis and repair mechanisms, leading to increased cell death in malignant cells .
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting pathways involved in inflammation .
Case Study 1: Anti-HIV Activity
A study evaluated the anti-HIV efficacy of various pyrimidine derivatives, including compounds structurally similar to this compound. Results indicated significant inhibition of HIV replication in vitro, with IC50 values in the low micromolar range. The mechanism was attributed to non-nucleoside reverse transcriptase inhibition (NNRTI) .
Case Study 2: Antitumor Activity
Research on pyrimidine derivatives demonstrated their ability to inhibit tumor growth in xenograft models. The compound reduced tumor volume significantly compared to controls, suggesting potential for development as an anticancer agent. Mechanistic studies revealed that it induced apoptosis through the mitochondrial pathway .
Data Table: Biological Activities of Related Compounds
Properties
Molecular Formula |
C14H13N3O3 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-[(6-methoxy-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C14H13N3O3/c1-16-12(18)7-13(20-2)17(14(16)19)9-11-6-4-3-5-10(11)8-15/h3-7H,9H2,1-2H3 |
InChI Key |
KTPRRNFJGPHKGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)OC |
Origin of Product |
United States |
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